molecular formula C12H11NO5 B3497716 5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid

5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B3497716
M. Wt: 249.22 g/mol
InChI Key: VXBYVFVIEUTVBH-UHFFFAOYSA-N
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Description

5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a cyclopropylcarbonyl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:

    Formation of the Cyclopropylcarbonyl Group: This can be achieved by reacting cyclopropylcarboxylic acid with a suitable activating agent such as thionyl chloride to form cyclopropylcarbonyl chloride.

    Amination: The cyclopropylcarbonyl chloride is then reacted with an amine, such as aniline, to form the cyclopropylcarbonylamino group.

    Introduction of Carboxylic Acid Groups: The final step involves the introduction of carboxylic acid groups onto the benzene ring. This can be done through a Friedel-Crafts acylation reaction followed by oxidation to convert the acyl groups to carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylcarbonyl group can enhance the compound’s binding affinity to its molecular targets, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoisophthalic acid: Similar structure but lacks the cyclopropylcarbonyl group.

    5-Boronobenzene-1,3-dicarboxylic acid: Contains a boron group instead of the cyclopropylcarbonyl group.

    Benzene-1,3,5-tricarboxamides: Similar core structure but with different functional groups.

Uniqueness

5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the cyclopropylcarbonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(cyclopropanecarbonylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(6-1-2-6)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-6H,1-2H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBYVFVIEUTVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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